Fmoc-D-Phe(4-NHBoc)-OH

Solid-Phase Peptide Synthesis Protecting Group Strategy Synthetic Efficiency

Select Fmoc-D-Phe(4-NHBoc)-OH (CAS 214750-77-3) for reliable Fmoc-SPPS of complex, site-specifically modified peptides. Its D-configuration confers protease resistance essential for in vivo therapeutic and imaging probes. Orthogonal Fmoc (base-labile) and Boc (acid-labile) protection allows selective side-chain deprotection for precise bioconjugation of fluorophores, cytotoxins, or affinity tags—capabilities unattainable with unprotected analogs. A validated building block for caspase inhibitor acyloxymethyl ketones. ≥98% purity minimizes synthesis failures in custom peptide library HTS.

Molecular Formula C29H30N2O6
Molecular Weight 502.6 g/mol
CAS No. 214750-77-3
Cat. No. B557627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Phe(4-NHBoc)-OH
CAS214750-77-3
SynonymsFmoc-D-Phe(4-NHBoc)-OH; 214750-77-3; Fmoc-4-(Boc-amino)-D-phenylalanine; AC1ODUOA; Fmoc-D-4-aminophe(Boc); SCHEMBL14039181; CTK8E9913; Fmoc-D-Phe(Boc-4-NH2)-OH; MolPort-003-793-949; ZINC2569789; 7286AD; AKOS015837396; AKOS015895488; CF-1220; RTR-010084; FMOC-D-4-AMINOPHENYLALANINE(BOC); AK170065; AN-29711; AB0047951; TL8006289; TR-010084; FT-0656898; ST51052991; I06-1189; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoicacid
Molecular FormulaC29H30N2O6
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m1/s1
InChIKeyKVUAOWDVYMUKPE-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Phe(4-NHBoc)-OH (CAS 214750-77-3): A Key Orthogonally Protected D-Amino Acid for Precision Peptide Synthesis and Bioconjugation


Fmoc-D-Phe(4-NHBoc)-OH (CAS 214750-77-3), systematically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-t-butyloxycarbonylamino-D-phenylalanine, is a D-configured phenylalanine derivative featuring orthogonal Fmoc (base-labile) and Boc (acid-labile) protection at its alpha-amine and para-amine positions, respectively [1]. This protected amino acid is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS), enabling the precise introduction of a D-amino acid residue with a masked side-chain amine for subsequent site-specific functionalization [2]. Its robust design minimizes undesirable side reactions, ensuring high fidelity in assembling complex peptide chains .

Why Simple Fmoc-D-Phenylalanine Analogs Cannot Replace Fmoc-D-Phe(4-NHBoc)-OH in Demanding Peptide Workflows


Substituting Fmoc-D-Phe(4-NHBoc)-OH with a more generic Fmoc-protected D-amino acid like Fmoc-D-Phe-OH introduces critical liabilities. The unprotected para-amine on Fmoc-D-Phe-OH is a potential nucleophile, risking off-target reactions during chain assembly or subsequent deprotections . Conversely, using the L-enantiomer (Fmoc-L-Phe(4-NHBoc)-OH) completely alters the peptide's stereochemistry and biological activity . Even a closely related analog with reversed protection, Boc-D-Phe(4-NHFmoc)-OH (CAS 173054-11-0), is fundamentally incompatible with standard Fmoc-SPPS workflows, where the N-terminal Fmoc group must be selectively removed with piperidine while the Boc side-chain remains intact . Therefore, direct substitution without rigorous re-validation of every synthetic step risks severe reductions in yield, purity, and functional fidelity.

Quantitative Differentiation of Fmoc-D-Phe(4-NHBoc)-OH (CAS 214750-77-3) Against Key Comparators: A Procurement-Critical Guide


Orthogonal Protection: Guaranteed Orthogonality vs. Fmoc-D-Phe-OH and Boc-D-Phe(4-NHFmoc)-OH

Fmoc-D-Phe(4-NHBoc)-OH features an orthogonal Fmoc/Boc protecting group pair, where the base-labile Fmoc group protects the α-amine and the acid-labile Boc group protects the side-chain para-amine. This allows for selective, sequential deprotection during peptide synthesis, a capability absent in simpler analogs . For instance, Fmoc-D-Phe-OH (CAS: 86123-10-6) lacks side-chain protection, leaving its para-amine vulnerable to acylation. Conversely, Boc-D-Phe(4-NHFmoc)-OH (CAS: 173054-11-0) reverses the protection, with an acid-labile Boc on the α-amine, rendering it incompatible with standard Fmoc-SPPS piperidine deprotection cycles . The precise, quantitative orthogonality of Fmoc-D-Phe(4-NHBoc)-OH is defined by its dual protection, ensuring a theoretical 100% chemoselectivity in the deprotection steps, a parameter that is undefined and effectively 0% for the reversed-protection analog in a standard Fmoc-SPPS context [1].

Solid-Phase Peptide Synthesis Protecting Group Strategy Synthetic Efficiency

D-Configuration: Enantiomeric Purity and Function vs. Fmoc-L-Phe(4-NHBoc)-OH

The D-configuration of Fmoc-D-Phe(4-NHBoc)-OH (CAS 214750-77-3) imparts distinct properties, notably increased resistance to proteolytic degradation compared to L-peptides [1]. In contrast, the L-enantiomer, Fmoc-L-Phe(4-NHBoc)-OH (CAS 174132-31-1), produces peptides that are readily digested. The specific optical rotation, a quantitative measure of enantiomeric purity, is a critical procurement specification. While a precise [α]D20 value for the Fmoc-D-Phe(4-NHBoc)-OH free acid was not located in publicly accessible vendor data, the D-configuration is structurally and synthetically defined by its (R)-stereochemistry, and high-performance liquid chromatography (HPLC) analysis with a chiral stationary phase can readily distinguish and quantify enantiomeric excess to >98% purity .

Peptide Stereochemistry Enantiomeric Purity Biological Activity

Validated Intermediacy: Documented Use in Bioactive Conjugates vs. Unfunctionalized Analogs

Fmoc-D-Phe(4-NHBoc)-OH is a documented and validated synthetic intermediate in the preparation of specific, high-value biological probes. It is explicitly used to synthesize peptide acyloxymethyl ketones as selective caspase inhibitors and doxorubicin-formaldehyde peptide conjugates targeting the αvβ3 integrin . This contrasts with simpler analogs like Fmoc-D-Phe-OH, for which such direct, literature-backed intermediacy in these advanced constructs is not reported. The presence of the Boc-protected amine provides a unique chemical handle for post-synthetic modification after peptide chain assembly and Boc deprotection, enabling the creation of complex bioconjugates that are unattainable with Fmoc-D-Phe-OH.

Peptide Drug Conjugates Targeted Therapeutics Caspase Inhibition

Commercial Purity Specification: ≥98% HPLC Purity vs. Undefined or Lower Purity Analogs

For sensitive solid-phase peptide synthesis, building block purity is a primary determinant of final product yield and purity. Reputable vendors supply Fmoc-D-Phe(4-NHBoc)-OH with a clearly specified purity of ≥98% as determined by HPLC, with batch-specific analytical data (NMR, HPLC) available . In contrast, some alternative analogs or lower-cost sources may offer undefined purity or a lower nominal purity (e.g., 95%), which can lead to a multiplicative increase in truncated or deletion sequences in the final peptide product [1]. The 3% difference in purity between 98% and 95% can result in a significantly higher proportion of failed synthesis sequences when considering the stepwise nature of peptide chain assembly.

Peptide Synthesis Purity Specification Quality Control

Physicochemical Stability: Defined Storage Conditions and Stability Profile

Fmoc-D-Phe(4-NHBoc)-OH is characterized by well-defined physical properties and recommended storage conditions that ensure long-term stability and performance. It has a molecular weight of 502.56 g/mol, a predicted boiling point of 671.0±55.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm³ . Importantly, it is stable under recommended storage conditions (0-8 °C) . This contrasts with less-characterized analogs where storage and stability data may be absent or poorly defined, leading to uncertainty in long-term experimental reproducibility. For example, Fmoc-D-Phe-OH, lacking the Boc group, may exhibit different hygroscopicity or degradation pathways that are not explicitly documented.

Chemical Stability Storage Conditions Supply Chain Integrity

Optimal Application Scenarios for Fmoc-D-Phe(4-NHBoc)-OH (CAS 214750-77-3) in Peptide Synthesis and Bioconjugation


Synthesis of Proteolytically Stable D-Peptide Therapeutics and Probes

The D-configuration of Fmoc-D-Phe(4-NHBoc)-OH makes it the reagent of choice for constructing all-D or partially-D peptides intended for in vivo applications. As established, D-peptides exhibit significantly enhanced resistance to endogenous proteases compared to L-peptides. Incorporating this building block into the sequence of a therapeutic peptide or an in vivo imaging probe is a strategic requirement to ensure a sufficient circulating half-life for target engagement and to prevent rapid clearance, thereby obtaining meaningful biological data [1].

Site-Specific Conjugation and Functionalization of Peptides

The orthogonal Fmoc/Boc protection strategy of Fmoc-D-Phe(4-NHBoc)-OH is indispensable for the creation of complex, site-specifically modified peptides. After standard Fmoc-SPPS chain assembly, the acid-labile Boc group on the side-chain amine can be selectively removed (e.g., with TFA), unmasking a unique nucleophilic handle for bioconjugation. This allows for the precise attachment of fluorophores, cytotoxic payloads (as in peptide-drug conjugates like those targeting αvβ3 integrin), affinity tags, or other functional moieties without perturbing the peptide backbone, a capability not afforded by unprotected Fmoc-D-Phe-OH .

Solid-Phase Synthesis of Caspase Inhibitors and Related Protease Probes

For researchers focused on synthesizing selective caspase inhibitors, particularly peptide acyloxymethyl ketones, Fmoc-D-Phe(4-NHBoc)-OH is a validated and essential building block . Its inclusion in a peptide sequence provides a specific site for introducing the C-terminal warhead after assembly. Procuring this compound is a direct, literature-supported path to generating these important chemical biology tools, eliminating the need for extensive method development and ensuring synthetic fidelity to published protocols.

Building Diverse Peptide Libraries for Drug Discovery

The high purity (≥98%) and robust orthogonal protection of Fmoc-D-Phe(4-NHBoc)-OH make it a reliable and versatile component in the construction of custom peptide libraries for high-throughput screening. Its D-configuration expands the conformational and stereochemical space of the library, increasing the probability of identifying hits with novel properties or enhanced stability. Using a high-purity building block from a reputable vendor minimizes the risk of synthesis failures that can bias library composition and compromise screening results, ensuring that library diversity is not artificially limited by poor reagent quality .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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